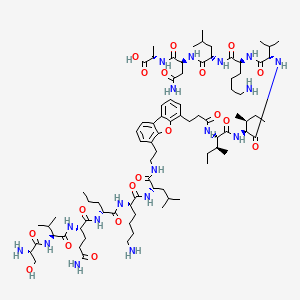

DB21, Galectin-1 Antagonist

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C83H136N18O19 |

|---|---|

Molecular Weight |

1690.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[3-[6-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]ethyl]dibenzofuran-4-yl]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C83H136N18O19/c1-15-24-55(91-76(111)58(32-33-62(87)103)94-79(114)65(45(8)9)99-71(106)54(86)42-102)73(108)92-56(29-18-20-36-84)74(109)95-59(39-43(4)5)72(107)89-38-35-51-26-23-28-53-52-27-22-25-50(69(52)120-70(51)53)31-34-64(105)98-67(47(12)16-2)81(116)101-68(48(13)17-3)82(117)100-66(46(10)11)80(115)93-57(30-19-21-37-85)75(110)96-60(40-44(6)7)78(113)97-61(41-63(88)104)77(112)90-49(14)83(118)119/h22-23,25-28,43-49,54-61,65-68,102H,15-21,24,29-42,84-86H2,1-14H3,(H2,87,103)(H2,88,104)(H,89,107)(H,90,112)(H,91,111)(H,92,108)(H,93,115)(H,94,114)(H,95,109)(H,96,110)(H,97,113)(H,98,105)(H,99,106)(H,100,117)(H,101,116)(H,118,119)/t47-,48-,49-,54-,55+,56-,57-,58-,59-,60-,61-,65-,66-,67-,68-/m0/s1 |

InChI Key |

UHQNWDPLPFFABA-LENZRKJMSA-N |

Isomeric SMILES |

CCC[C@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCCC1=C2C(=CC=C1)C3=CC=CC(=C3O2)CCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCCC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCCC1=C2C(=CC=C1)C3=CC=CC(=C3O2)CCC(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

DB21: A Technical Deep Dive into the Allosteric Antagonism of Galectin-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galectin-1 (Gal-1), a β-galactoside-binding lectin, is a critical regulator of tumor progression, angiogenesis, and immune evasion. Its overexpression in various malignancies is often correlated with poor prognosis, making it a compelling target for therapeutic intervention. DB21 is a novel peptidomimetic antagonist of Galectin-1, demonstrating significant potential in preclinical cancer models. This technical guide provides an in-depth analysis of DB21's mechanism of action, supported by a comprehensive review of the experimental data and methodologies that underpin our current understanding. We will explore its allosteric mode of inhibition, its impact on cellular functions, and its efficacy in vivo, presenting all quantitative data in structured tables and visualizing key concepts with detailed diagrams.

Introduction to Galectin-1 and its Role in Oncology

Galectin-1 is a homodimeric protein that exerts its biological functions by binding to β-galactoside-containing glycans on the surface of various cell types.[1] This interaction triggers a cascade of downstream signaling events that influence cell-cell and cell-matrix interactions.[1] In the tumor microenvironment, elevated levels of Gal-1 contribute to:

-

Angiogenesis: Promoting the proliferation and migration of endothelial cells, leading to the formation of new blood vessels that supply the tumor.[2][3]

-

Tumor Growth and Metastasis: Enhancing cancer cell adhesion, migration, and invasion.[3]

-

Immune Evasion: Inducing apoptosis in activated T cells, thereby suppressing the anti-tumor immune response.

Given its multifaceted role in cancer progression, the inhibition of Galectin-1 presents a promising therapeutic strategy.

DB21: A Novel Allosteric Inhibitor of Galectin-1

DB21 is a peptidomimetic conjugated with dibenzofuran that has been identified as a potent and specific antagonist of Galectin-1.[2][4] Unlike competitive inhibitors that target the carbohydrate recognition domain (CRD), DB21 functions through an allosteric mechanism.

Mechanism of Action: Allosteric Inhibition

The defining characteristic of DB21's mechanism of action is its allosteric binding to Galectin-1. This has been elucidated through advanced biophysical techniques.

Initial Nuclear Magnetic Resonance (NMR) studies on a precursor molecule, 6DBF7, revealed that it binds to Galectin-1 on a face of the β-sandwich structure that is spatially distinct from the lectin's carbohydrate-binding site.[1] This finding was a crucial first indicator of an allosteric interaction.

Further confirmation was obtained through heteronuclear single-quantum coherence (HSQC) NMR titrations with a related analog, DB16. These experiments demonstrated that the presence of the allosteric inhibitor decreases Galectin-1's affinity for lactose, a canonical ligand for the CRD.[1] This noncompetitive inhibition of glycan binding is the hallmark of an allosteric antagonist.[1]

Figure 1: Allosteric Inhibition of Galectin-1 by DB21.

Downstream Signaling Consequences

By preventing the binding of Galectin-1 to cell surface glycoproteins, DB21 effectively abrogates the downstream signaling pathways that promote cancer progression. While direct studies on the downstream effects of DB21 are emerging, research on other Galectin-1 inhibitors and Galectin-1 knockdown models strongly implicates the modulation of key oncogenic pathways:

-

Ras-ERK Pathway: Galectin-1 is known to stabilize Ras on the plasma membrane, a critical step for the activation of the downstream Raf/MEK/ERK signaling cascade.[5] Inhibition of Galectin-1 is therefore hypothesized to disrupt this interaction, leading to a reduction in ERK phosphorylation and a subsequent decrease in cell proliferation and survival.

-

JNK Pathway: Studies have shown that Galectin-1 can activate the JNK signaling pathway, which is involved in cell invasion and apoptosis.[6][7][8] Antagonism of Galectin-1 may therefore lead to the suppression of JNK-mediated cellular processes.

Figure 2: Hypothesized Downstream Signaling Pathways Modulated by DB21.

Quantitative Data Summary

The preclinical evaluation of DB21 has generated key quantitative data that underscore its potency and efficacy.

| Parameter | Value | Assay | Reference |

| In Vitro Potency | |||

| IC50 (Gal-1 Binding) | 3 µM | Competitive Binding Assay | [4] |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition | Significant | Murine Melanoma Model (B16F10) | [1] |

| Significant | Murine Lung Adenocarcinoma Model (LS174) | [1] | |

| Significant | Murine Ovarian Cancer Model (MA148) | [1] | |

| Angiogenesis Inhibition | Significant Reduction in Vessel Density | Murine Tumor Models | [4] |

Detailed Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the data and for the design of future studies.

Heteronuclear Single-Quantum Coherence (HSQC) NMR Titrations

This technique was employed to confirm the allosteric binding of DB21's precursors to Galectin-1 and their noncompetitive inhibition of lactose binding.[1]

-

Protein Preparation: Recombinant human Galectin-1 is expressed in E. coli in a minimal medium containing ¹⁵N-labeled ammonium chloride to produce a uniformly ¹⁵N-labeled protein. The protein is then purified to homogeneity.

-

NMR Spectroscopy: A series of 2D ¹H-¹⁵N HSQC spectra are acquired on a high-field NMR spectrometer. An initial spectrum is recorded on the ¹⁵N-labeled Galectin-1 sample.

-

Titration: Small aliquots of a concentrated solution of the DB21 analog are incrementally added to the Galectin-1 sample, and an HSQC spectrum is recorded after each addition. A separate titration is performed with lactose in the presence and absence of the DB21 analog.

-

Data Analysis: The chemical shifts of the backbone amide protons and nitrogens are monitored. Changes in these chemical shifts upon ligand binding indicate the residues involved in the interaction. A decrease in the affinity of lactose for Galectin-1 in the presence of the DB21 analog is indicative of allosteric inhibition.

Figure 3: HSQC NMR Titration Experimental Workflow.

Flow Cytometry for Galectin-1 Binding Inhibition

This assay is used to demonstrate that DB21 can inhibit the binding of Galectin-1 to the surface of cells.[1]

-

Cell Preparation: Splenocytes are harvested and prepared as a single-cell suspension.

-

Labeling: Recombinant Galectin-1 is labeled with a fluorescent dye, such as fluorescein isothiocyanate (FITC).

-

Incubation: The splenocytes are incubated with FITC-labeled Galectin-1 in the presence of increasing concentrations of DB21.

-

Flow Cytometry: The fluorescence of the cells is analyzed using a flow cytometer. A decrease in the mean fluorescence intensity of the cell population indicates that DB21 is inhibiting the binding of FITC-Galectin-1 to the cell surface.

-

Controls: Unstained cells and cells stained only with FITC-Galectin-1 (no inhibitor) are used as negative and positive controls, respectively.

Figure 4: Flow Cytometry Binding Inhibition Assay Workflow.

In Vivo Murine Tumor Models

The anti-tumor and anti-angiogenic effects of DB21 were evaluated in various murine cancer models.[1]

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft models with human cancer cell lines (LS174 lung adenocarcinoma, MA148 ovarian cancer), while syngeneic models (e.g., C57BL/6 mice for B16F10 melanoma) are used to study the effects in the context of an intact immune system.

-

Tumor Implantation: A defined number of cancer cells are injected subcutaneously or orthotopically into the mice.

-

Treatment: Once the tumors reach a palpable size, the mice are treated with DB21 or a vehicle control. The dosing regimen (dose, frequency, and route of administration) is a critical parameter.

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Angiogenesis Assessment: At the end of the study, tumors are excised, and the microvessel density is quantified by immunohistochemical staining for endothelial cell markers (e.g., CD31).

-

Data Analysis: Tumor growth curves are plotted, and the statistical significance of the difference between the treatment and control groups is determined. Microvessel density is also compared between the two groups.

Conclusion and Future Directions

DB21 represents a promising new class of Galectin-1 antagonists with a distinct allosteric mechanism of action. The preclinical data strongly support its anti-angiogenic and anti-tumor properties across multiple cancer types.[1][2][3][4] The detailed experimental methodologies outlined in this guide provide a framework for the continued investigation of DB21 and other allosteric modulators of Galectin-1.

Future research should focus on:

-

Elucidating the precise downstream signaling pathways modulated by DB21 in different cancer cell types.

-

Conducting pharmacokinetic and pharmacodynamic studies to optimize dosing regimens.

-

Evaluating the potential of DB21 in combination with other anti-cancer therapies, such as chemotherapy and immunotherapy.

The continued development of DB21 holds significant promise for the management of human cancer.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Structure-based optimization of angiostatic agent 6DBF7, an allosteric antagonist of galectin-1 | Hoye Research Group [hoye.chem.umn.edu]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Based Optimization of Angiostatic Agent 6DBF7, an Allosteric Antagonist of Galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Galectin-1 inhibition induces cell apoptosis through dual suppression of CXCR4 and Ras pathways in human malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of galectin-1 in urinary bladder urothelial carcinoma cell invasion through the JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of galectin‐1 in urinary bladder urothelial carcinoma cell invasion through the JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Allosteric Inhibition of Galectin-1 by DB21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galectin-1, a β-galactoside-binding protein, is a key regulator of tumor progression and angiogenesis. Its overexpression in the tumor microenvironment contributes to immune evasion and resistance to therapy. Consequently, Galectin-1 has emerged as a promising target for anticancer drug development. This technical guide provides an in-depth overview of the allosteric inhibition of Galectin-1 by the peptidomimetic compound DB21. We present a compilation of the available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction to Galectin-1 and its Role in Cancer

Galectin-1 is a dimeric protein that exerts its biological functions through binding to glycans on the surface of various cell types, including tumor and endothelial cells.[1][2] This interaction triggers a cascade of downstream signaling events that promote tumor cell proliferation, migration, and the formation of new blood vessels (angiogenesis), a process critical for tumor growth and metastasis.[1][2] Furthermore, Galectin-1 contributes to an immunosuppressive tumor microenvironment by inducing T-cell apoptosis.

The critical role of Galectin-1 in cancer has spurred the development of inhibitors that can block its activity. These inhibitors can be broadly categorized as those that target the carbohydrate recognition domain (CRD) and those that act via an allosteric mechanism. Allosteric inhibitors bind to a site on the protein distinct from the active site, inducing a conformational change that modulates the protein's function. This approach can offer advantages in terms of specificity and reduced potential for off-target effects.

DB21: A Peptidomimetic Allosteric Inhibitor of Galectin-1

DB21 is a peptidomimetic conjugated with a dibenzofuran moiety that functions as an allosteric inhibitor of Galectin-1.[3] It is an optimized analog of the parent compound 6DBF7.[4] DB21 exerts its inhibitory effect by binding to a site on Galectin-1 that is separate from the carbohydrate-binding domain, thereby preventing the interaction of Galectin-1 with cell surface glycans.[3][4] This allosteric inhibition has been shown to effectively block Galectin-1-mediated angiogenesis and tumor growth in various cancer models.[3]

Quantitative Data for DB21 and Analogs

The inhibitory potency of DB21 and its precursor, 6DBF7, has been primarily characterized by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the binding of a fluorescently labeled carbohydrate ligand to Galectin-1 by 50%.

| Compound | Target | Assay Type | IC50 (µM) |

| DB21 | Human Galectin-1 | Solid-Phase Binding Assay | 3[4] |

| 6DBF7 | Human Galectin-1 | Solid-Phase Binding Assay | 10[4] |

Note: At present, the dissociation constant (Kd) and inhibition constant (Ki) for DB21 have not been explicitly reported in the reviewed literature.

Key Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of DB21 and its analogs.[4]

Recombinant Human Galectin-1 Expression and Purification

-

Expression: Human Galectin-1 is expressed in a suitable bacterial expression system, such as E. coli BL21(DE3) cells.

-

Purification: The expressed protein is purified from cell lysates using affinity chromatography on a lactosyl-sepharose column.

-

Quality Control: The purity and integrity of the recombinant Galectin-1 are assessed by SDS-PAGE and mass spectrometry.

Solid-Phase Galectin-1 Binding Assay

This assay is used to determine the IC50 values of Galectin-1 inhibitors.

-

Plate Coating: 96-well microtiter plates are coated with asialofetuin, a glycoprotein rich in galactose residues that serves as a ligand for Galectin-1.

-

Blocking: The remaining protein-binding sites on the plate are blocked with a solution of bovine serum albumin (BSA).

-

Inhibition: A fixed concentration of recombinant human Galectin-1 is pre-incubated with varying concentrations of the test compound (e.g., DB21) before being added to the coated and blocked wells.

-

Detection: A biotinylated carbohydrate probe that binds to the CRD of Galectin-1 is added to the wells. The amount of bound probe is then quantified using a streptavidin-peroxidase conjugate and a colorimetric substrate.

-

Data Analysis: The absorbance values are plotted against the inhibitor concentrations, and the IC50 value is calculated using a suitable curve-fitting algorithm.

Endothelial Cell Proliferation Assay

This assay assesses the effect of Galectin-1 inhibitors on the proliferation of endothelial cells.

-

Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then treated with recombinant human Galectin-1 in the presence or absence of the test inhibitor.

-

Proliferation Measurement: After a suitable incubation period (e.g., 72 hours), cell proliferation is quantified using a standard method, such as the MTT assay or by measuring the incorporation of BrdU.

-

Data Analysis: The proliferation of treated cells is compared to that of untreated controls to determine the inhibitory effect of the compound.

In Vivo Tumor Growth Inhibition Studies

These studies evaluate the anti-tumor efficacy of Galectin-1 inhibitors in animal models.

-

Tumor Cell Implantation: Human tumor cells (e.g., melanoma, lung adenocarcinoma) are implanted subcutaneously into immunocompromised mice.

-

Treatment Administration: Once the tumors reach a palpable size, the mice are treated with the test compound (e.g., DB21) or a vehicle control, typically via intraperitoneal injection.

-

Tumor Growth Monitoring: Tumor volume is measured at regular intervals throughout the study.

-

Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be further analyzed by immunohistochemistry to assess markers of angiogenesis and cell proliferation.

Signaling Pathways and Experimental Workflows

Galectin-1-Mediated VEGFR2 Signaling Pathway

Galectin-1 promotes angiogenesis in part by modulating the signaling of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in endothelial cells.

Caption: Allosteric inhibition of Galectin-1 by DB21 disrupts VEGFR2 signaling.

Experimental Workflow for Characterization of Allosteric Galectin-1 Inhibitors

The following workflow outlines the key steps in the identification and characterization of allosteric inhibitors of Galectin-1.

Caption: Workflow for identifying and validating allosteric Galectin-1 inhibitors.

Conclusion

DB21 represents a promising class of allosteric inhibitors of Galectin-1 with demonstrated anti-angiogenic and anti-tumor properties. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers in academia and industry who are working to advance the development of Galectin-1-targeted therapies. Further characterization of the precise allosteric binding site and the development of inhibitors with improved pharmacokinetic properties will be crucial next steps in translating these findings into clinical applications.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Galectins in Endothelial Cell Biology and Angiogenesis: The Basics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure-Based Optimization of Angiostatic Agent 6DBF7, an Allosteric Antagonist of Galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling DB-1303: A New Frontier in HER2-Targeted Cancer Therapy

An In-depth Technical Guide on the Mechanism and Clinical Landscape of a Novel Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of oncology, antibody-drug conjugates (ADCs) have emerged as a powerful therapeutic modality, offering the promise of targeted chemotherapy with an improved therapeutic window. This technical guide provides a comprehensive overview of DB-1303 (also known as BNT323), a next-generation HER2-directed ADC, with a focus on its mechanism of action, preclinical and clinical findings, and its potential effects on the tumor microenvironment (TME). Given the high probability of a typographical error in the initial query for "DB21," this report centers on DB-1303, a compound with a similar designation that is currently in active clinical development.

DB-1303 is an investigational third-generation ADC being co-developed by BioNTech and DualityBio.[1] It is engineered to target Human Epidermal Growth Factor Receptor 2 (HER2), a well-validated target in various solid tumors, including breast and endometrial cancers.[2] This guide will delve into the molecular architecture of DB-1303, its mechanism of action, and the available clinical data, while also exploring its potential implications for the tumor microenvironment.

Molecular Profile and Mechanism of Action

DB-1303 is a meticulously designed ADC that comprises three key components: a humanized anti-HER2 IgG1 monoclonal antibody, an enzymatically cleavable peptide-linker, and a proprietary topoisomerase I inhibitor payload, P1003.[3][4] A distinguishing feature of DB-1303 is its high drug-to-antibody ratio (DAR) of approximately 8, which allows for the delivery of a potent cytotoxic payload to the target cancer cells.[5]

The mechanism of action of DB-1303 is a multi-step process designed for targeted tumor cell eradication:

-

HER2 Targeting and Binding: The monoclonal antibody component of DB-1303 specifically recognizes and binds to the HER2 receptor on the surface of cancer cells.[6] This targeted binding is the first step in delivering the cytotoxic payload directly to the tumor.

-

Internalization: Upon binding to the HER2 receptor, the ADC-receptor complex is internalized into the cancer cell via receptor-mediated endocytosis.[6]

-

Payload Release: Once inside the cell, the enzymatically cleavable linker is processed, leading to the release of the topoisomerase I inhibitor payload, P1003.[4]

-

Induction of Cell Death: The released P1003 payload exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) of the cancer cell.

A critical aspect of DB-1303's design is its potential for a "bystander effect." [4] The released, membrane-permeable payload can diffuse out of the targeted HER2-positive cancer cell and kill neighboring cancer cells, including those that may have lower or no HER2 expression. This effect can be particularly advantageous in heterogeneous tumors.

Clinical Development and Efficacy

DB-1303 is currently being evaluated in multiple clinical trials for various solid tumors. The foundational data comes from a first-in-human, Phase 1/2a multicenter, open-label study (NCT05150691).[5] This study was designed to assess the safety, tolerability, maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), pharmacokinetics, and preliminary antitumor activity of DB-1303 in patients with advanced/metastatic solid tumors.[5]

Phase 1/2a Study (NCT05150691) Results

The dose-escalation portion of the study evaluated DB-1303 at six dose levels, from 2.2 mg/kg to 10.0 mg/kg, administered intravenously every three weeks.[7] The results, presented at the 2023 ASCO Annual Meeting, demonstrated encouraging preliminary antitumor activity in a heavily pretreated patient population.[7]

Table 1: Efficacy of DB-1303 in Advanced/Metastatic Solid Tumors (ASCO 2023) [7]

| Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) |

| All Evaluable Patients (n=52) | 44.2% | 88.5% |

| HER2-Positive Breast Cancer (n=26) | 50.0% | 96.2% |

| HER2-Low Breast Cancer (n=13) | 38.5% | 84.6% |

| Colorectal Cancer (n=3) | 66.7% | - |

| Endometrial Carcinoma (n=3) | 33.3% | - |

| Esophageal Cancer (n=2) | 50.0% | - |

| Ovarian Cancer (n=2) | 50.0% | - |

Notably, responses were also observed in patients with brain metastases.[7] The promising activity in endometrial cancer led to the FDA granting Fast Track Designation in January 2023 and Breakthrough Therapy Designation in December 2023 for the treatment of advanced, recurrent, or metastatic endometrial carcinoma with HER2 overexpression.[2][4]

Phase 3 Clinical Trials

Based on the encouraging Phase 1/2a data, DB-1303 has advanced to pivotal Phase 3 trials:

-

NCT06265428: A trial in China comparing DB-1303 to trastuzumab emtansine (T-DM1) in patients with HER2-positive unresectable or metastatic breast cancer who have been previously treated with trastuzumab and taxanes. This trial has met its primary endpoint of progression-free survival (PFS) at a pre-specified interim analysis.

-

DYNASTY-Breast02 (NCT06018337): A global study evaluating DB-1303 versus investigator's choice of chemotherapy in patients with HR-positive, HER2-low metastatic breast cancer that has progressed on endocrine therapy.[8]

Safety and Tolerability Profile

In the Phase 1/2a study, DB-1303 was generally well-tolerated with a manageable safety profile.[7]

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in the Phase 1/2a Study of DB-1303 [5][7]

| Adverse Event | Any Grade | Grade ≥3 |

| Nausea | 51.8% | 3.5% |

| Vomiting | 43.5% | 1.2% |

| Platelet Count Decreased | 35.3% | 3.5% |

| Anemia | 29.4% | 5.9% |

| Neutropenia | 11.8% | - |

| Alopecia | 3.5% | - |

| Interstitial Lung Disease (ILD) | 2.4% (Grade 1) | 0% |

No dose-limiting toxicities (DLTs) were observed, and there were no TEAEs leading to death.[7] The low incidence of severe ILD is a noteworthy finding, as this can be a significant concern with other ADCs.

Experimental Protocols: A Glimpse into the Clinical Trial Design

While detailed preclinical experimental protocols are proprietary, the design of the clinical trials provides insight into the rigorous evaluation of DB-1303.

Potential Effects on the Tumor Microenvironment

While specific data on the effects of DB-1303 on the TME are not yet publicly available, we can infer potential mechanisms based on its design and the known biology of ADCs and topoisomerase I inhibitors.

-

Bystander Killing: As previously mentioned, the bystander effect is a key mechanism that can remodel the TME. By eliminating nearby tumor cells irrespective of their HER2 expression, DB-1303 could potentially reduce tumor heterogeneity and overcome resistance mechanisms.

-

Immunogenic Cell Death (ICD): Topoisomerase I inhibitors have been shown to induce ICD in some contexts. ICD is a form of apoptosis that is accompanied by the release of damage-associated molecular patterns (DAMPs), which can act as adjuvants to stimulate an anti-tumor immune response. This could lead to the recruitment and activation of immune cells within the TME, such as dendritic cells and T cells, potentially converting an immunologically "cold" tumor into a "hot" one.

-

Modulation of Immune Cells: The Fc region of the anti-HER2 antibody in DB-1303 could potentially engage with Fc receptors on immune cells, such as natural killer (NK) cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC). However, the extent to which this contributes to the overall efficacy of DB-1303 is yet to be determined.

Further preclinical and translational studies are needed to fully elucidate the impact of DB-1303 on the complex cellular and molecular landscape of the tumor microenvironment.

Conclusion and Future Directions

DB-1303 is a promising next-generation HER2-targeting ADC with a potent topoisomerase I inhibitor payload and a high drug-to-antibody ratio. The available clinical data demonstrate encouraging antitumor activity across a range of solid tumors, including those with low HER2 expression, and a manageable safety profile. The positive outcome of the Phase 3 trial in HER2-positive breast cancer is a significant milestone.

Future research should focus on several key areas:

-

A deeper understanding of the effects of DB-1303 on the tumor microenvironment, including its impact on immune cell infiltration and function.

-

The identification of predictive biomarkers beyond HER2 expression to optimize patient selection.

-

The exploration of combination therapies, potentially with immune checkpoint inhibitors, to further enhance the efficacy of DB-1303.

As more data from ongoing and future clinical trials become available, the full potential of DB-1303 in the treatment of HER2-expressing cancers will become clearer. This novel agent represents a significant advancement in the field of antibody-drug conjugates and holds the promise of a new and effective therapeutic option for patients with difficult-to-treat malignancies.

References

- 1. BioNTech and DualityBio begin trial of breast cancer therapy [clinicaltrialsarena.com]

- 2. onclive.com [onclive.com]

- 3. adcreview.com [adcreview.com]

- 4. DualityBio Announces DB-1303 Granted Fast Track Designation by the U.S. Food and Drug Administration (FDA) for the Treatment of Advanced, Recurrent or Metastatic Endometrial Carcinoma with HER2 Overexpression [prnewswire.com]

- 5. Safety and efficacy of DB-1303 in patients with advanced/metastatic solid tumors: A multicenter, open-label, first-in-human, phase 1/2a study. - ASCO [asco.org]

- 6. What is DB-1303 used for? [synapse.patsnap.com]

- 7. ascopubs.org [ascopubs.org]

- 8. targetedonc.com [targetedonc.com]

Foundational Research on Angiogenesis: The Dual Role of p21(WAF1)

Disclaimer: Initial searches for "DB21" in the context of angiogenesis research did not yield specific foundational data for a molecule or compound with this designation. Therefore, this guide focuses on a well-researched protein, p21(WAF1) , which exhibits a paradoxical role in angiogenesis, acting as a potential tumor promoter in certain contexts. This in-depth technical guide is intended for researchers, scientists, and drug development professionals.

The cyclin-dependent kinase inhibitor p21(WAF1) (also known as CDKN1A) is traditionally recognized as a tumor suppressor due to its function in inducing cell-cycle arrest.[1][2] However, a growing body of evidence reveals a paradoxical pro-angiogenic function, challenging its universal role as a tumor antagonist.[1][2] This guide synthesizes the core foundational research elucidating the mechanism by which p21(WAF1) promotes angiogenesis, focusing on its transcriptional regulation of key downstream effectors.

Core Mechanism of Action

Foundational studies have demonstrated that p21(WAF1) can promote tumor-driven angiogenesis through a novel signaling pathway. In the nucleus of cancer cells, p21(WAF1) acts as a transcriptional repressor of Thioredoxin-Binding Protein 2 (TBP2), also known as TXNIP.[1][2] TBP2 is an endogenous inhibitor of Thioredoxin (Trx), a redox-active protein known to promote angiogenesis.[1][3] By repressing TBP2 transcription, p21(WAF1) increases the bioavailability and secretion of active Trx from cancer cells.[1][2] This secreted Trx then acts on endothelial cells, stimulating their migration, invasion, and the formation of new vascular structures, thereby feeding tumor growth.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative findings from foundational studies on the pro-angiogenic effects of p21(WAF1) in cancer cells. The data is derived from experiments where p21(WAF1) was knocked down in MCF-7 breast cancer cells using small interfering RNA (siRNA), and the resulting conditioned media was used to treat human umbilical vein endothelial cells (HUVECs).

Table 1: Effect of p21(WAF1) Knockdown on Endothelial Cell Invasion

| Cell Line | Condition | Mean Invading Cells per Field | Percentage Inhibition |

| HUVEC | Control siRNA (MCF-7 CM) | 125 | - |

| HUVEC | p21 siRNA (MCF-7 CM) | 48 | 61.6% |

Data represents the mean number of invading HUVECs in a Boyden chamber assay after treatment with conditioned media (CM) from MCF-7 cells transfected with either control or p21(WAF1)-specific siRNA.

Table 2: Effect of p21(WAF1) Knockdown on Endothelial Cell Migration

| Cell Line | Condition | Mean Migrating Cells per Field | Percentage Inhibition |

| HUVEC | Control siRNA (MCF-7 CM) | 150 | - |

| HUVEC | p21 siRNA (MCF-7 CM) | 65 | 56.7% |

Data represents the mean number of migrating HUVECs in a wound-healing assay after treatment with conditioned media (CM) from MCF-7 cells transfected with either control or p21(WAF1)-specific siRNA.

Table 3: Effect of p21(WAF1) Knockdown on Thioredoxin (Trx) Secretion

| Cell Line | Condition | Relative Trx Concentration in Media | Percentage Reduction |

| MCF-7 | Control siRNA | 1.00 | - |

| MCF-7 | p21 siRNA | 0.35 | 65% |

Data derived from liquid chromatography/mass spectrometry analysis of conditioned media from MCF-7 cells, showing a significant reduction in secreted Trx upon p21(WAF1) knockdown.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of our understanding of the p21(WAF1)-angiogenesis axis are provided below.

Endothelial Cell Invasion Assay (Boyden Chamber)

This assay measures the ability of endothelial cells to invade through a basement membrane matrix in response to chemoattractants.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM) and used at early passages (P2-P5). Cancer cell lines (e.g., MCF-7) are cultured in their recommended media.

-

Conditioned Media Preparation: Cancer cells are transfected with control siRNA or p21(WAF1)-specific siRNA. After 48-72 hours, the culture medium is replaced with serum-free medium, and cells are incubated for an additional 24 hours. This conditioned medium (CM) is then collected, centrifuged to remove cellular debris, and stored.

-

Invasion Chamber Setup: 8.0 µm pore size Transwell inserts are coated with a thin layer of Matrigel (or another basement membrane extract) and allowed to solidify at 37°C.[4]

-

Assay Procedure:

-

The lower chamber of the 24-well plate is filled with 750 µL of the prepared conditioned media.[4]

-

HUVECs are serum-starved for 4-6 hours, then harvested and resuspended in serum-free media.

-

A suspension of 5 x 10^4 HUVECs is added to the upper chamber of each insert.[4]

-

The plate is incubated for 16-24 hours at 37°C in a CO2 incubator.

-

-

Quantification:

-

Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

Invading cells on the lower surface are fixed with methanol and stained with a solution like Crystal Violet.

-

The number of stained, invading cells is counted in several random fields under a microscope.

-

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted gel plug.[5][6][7]

-

Materials: Growth-factor-reduced Matrigel, anaesthetized immunodeficient mice (e.g., nude mice).

-

Plug Preparation: Matrigel is kept on ice to remain in a liquid state.[5][7] Pro-angiogenic factors (e.g., VEGF, bFGF) or cancer cells (5 x 10^6 to 1 x 10^7) are mixed with the cold liquid Matrigel.[5][7]

-

Assay Procedure:

-

A total volume of 300-500 µL of the Matrigel mixture is drawn into a pre-chilled syringe.[5][6]

-

The mixture is injected subcutaneously into the flank of the mouse. The Matrigel will polymerize at body temperature to form a solid plug.[5][6]

-

After a set period (e.g., 7-14 days), the mice are euthanized, and the Matrigel plugs are surgically excised.

-

-

Analysis:

-

The plugs are fixed in formalin, embedded in paraffin, and sectioned.[5]

-

Sections are stained with Hematoxylin and Eosin (H&E) for general morphology.

-

Immunohistochemistry is performed using an endothelial cell-specific marker (e.g., anti-CD31 or anti-CD34 antibody) to identify and quantify the newly formed blood vessels within the plug.[5][7]

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if a specific protein (p21(WAF1)) binds to a specific DNA region (the TBP2 promoter) within the cell.[8][9][10]

-

Cross-linking: Cells (e.g., MCF-7) are treated with formaldehyde to create covalent cross-links between proteins and DNA that are in close proximity.[10]

-

Chromatin Preparation:

-

Cells are lysed, and the nuclei are isolated.

-

The chromatin is sheared into smaller fragments (typically 200-1000 base pairs) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).[10]

-

-

Immunoprecipitation:

-

The sheared chromatin is pre-cleared with protein A/G beads.

-

An antibody specific to the protein of interest (p21(WAF1)) is added to the chromatin solution and incubated overnight at 4°C to form an antibody-protein-DNA complex.[11]

-

Protein A/G beads are added to capture the complex.

-

The beads are washed multiple times with buffers of increasing stringency to remove non-specifically bound chromatin.[9]

-

-

Elution and DNA Purification:

-

The protein-DNA complex is eluted from the beads.

-

The cross-links are reversed by heating in the presence of a high-salt concentration.

-

Proteins are digested with Proteinase K, and the DNA is purified.[12]

-

-

Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers designed to amplify the specific target region (e.g., the E2F-binding site on the TBP2 promoter).[1] Enrichment is calculated relative to a negative control (e.g., a mock IP with non-specific IgG) and an input control.[8]

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key relationships and processes.

Caption: p21(WAF1) pro-angiogenic signaling pathway in cancer cells.

Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The cyclin-dependent kinase inhibitor, p21(WAF1), promotes angiogenesis by repressing gene transcription of thioredoxin-binding protein 2 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 5. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 6. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. 成功染色质免疫沉淀 (ChIP) 检测的分步指南 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 9. rockland.com [rockland.com]

- 10. clyte.tech [clyte.tech]

- 11. cusabio.com [cusabio.com]

- 12. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of "DB21": A Clarification of a Multifaceted Designation

A comprehensive review of scientific literature reveals that the designation "DB21" does not refer to a singular, well-defined small molecule drug candidate for cancer therapy. Instead, the term appears in various contexts, most prominently as a designation for a monoclonal antibody in dengue virus research, and as part of identifiers for unrelated studies. This whitepaper aims to clarify the available in vitro data associated with the most substantially researched entity, the monoclonal antibody DB21-6, while also noting other instances of the "DB21" designation to prevent ambiguity for researchers and drug development professionals.

Monoclonal Antibody DB21-6 in Dengue Virus Research

The most detailed in vitro studies associated with a "DB21" entity focus on DB21-6, a cross-reactive monoclonal antibody (mAb) against the dengue virus (DENV). Research indicates that DB21-6 recognizes domain I-II of the DENV E protein across all four serotypes.[1][2]

Key In Vitro Findings for DB21-6:

-

Antibody-Dependent Enhancement (ADE): In vitro assays using K562 and THP-1 cells, which bear FcγRIIA receptors, have demonstrated that DB21-6 can potently enhance DENV infection.[1][2] This enhancement was observed over a broad range of antibody concentrations.[1]

-

Neutralizing Activity: Conversely, DB21-6 exhibits poor neutralizing activity against the dengue virus in vitro.[2]

-

Epitope Recognition: Studies have confirmed that DB21-6 recognizes cells infected with DENV1-4 and also binds to transfected BHK-21 cells that express the DENV2 E and EDI-II proteins.[1][2]

Experimental Protocols:

The primary in vitro assay used to characterize DB21-6 was the Antibody-Dependent Enhancement (ADE) assay. A summary of the methodology is provided below.

| Parameter | Description |

| Cell Lines | K562 (FcγRIIA-bearing, type 1 interferon deficient) and THP-1 cells were utilized to measure extrinsic ADE.[1][2] |

| Virus | DENV1-4 and a specific strain, DENV2 S221, were used in the infection assays.[1][2] |

| Methodology | Serially diluted DB21-6 mAb was incubated with the dengue virus. This mixture was then used to infect the K562 or THP-1 cells. |

| Endpoint | The percentage of dengue-infected cells was quantified using flow cytometry to determine the extent of infection enhancement.[1] |

Logical Workflow for In Vitro ADE Assay:

Caption: Workflow for the in vitro Antibody-Dependent Enhancement (ADE) assay.

Other Mentions of "DB21"

It is crucial for researchers to be aware of other instances where "DB21" appears in the literature to avoid confusion:

-

db21.pdf: This is a citation found in a narrative review of qualitative studies on in vitro fertilization (IVF). The content of this document is unrelated to a specific molecular entity.[3]

-

db21-0289: This is the DOI (Digital Object Identifier) for a research article titled "Functional Gly297Ser Variant of the Physiological Dysglycemic Peptide Pancreastatin Is a Novel Risk Factor for Cardiometabolic Disorders." The study focuses on a peptide variant and its association with metabolic diseases.[4]

-

BMH-21 & GTS-21: These are distinct drug candidates. BMH-21 is a drug that targets RNA polymerase 1 (POL1) in cancer cells.[5] GTS-21 is a selective alpha-7 nicotinic acetylcholine receptor agonist investigated for cognitive enhancement.[6]

-

ARC-21: This refers to a clinical trial for gastrointestinal cancer evaluating the safety and efficacy of the drugs domvanalimab and zimberelimab.[7]

-

2141-V11: This is an engineered CD40 agonist antibody that has shown promise in a phase 1 clinical trial for treating various metastatic cancers.

-

TRIM21 & IL-21: These are proteins involved in immune signaling pathways. TRIM21 is a protein with roles in innate immunity and cancer cell proliferation, while IL-21 is a cytokine that plays a role in the differentiation and function of various immune cells.[8][9][10]

References

- 1. An Epitope-Substituted DNA Vaccine Improves Safety and Immunogenicity against Dengue Virus Type 2 | PLOS Neglected Tropical Diseases [journals.plos.org]

- 2. An Epitope-Substituted DNA Vaccine Improves Safety and Immunogenicity against Dengue Virus Type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Health care experiences of individuals accessing or undergoing in vitro fertilization (IVF) in the U.S.: a narrative review of qualitative studies [frontiersin.org]

- 4. Functional Gly297Ser Variant of the Physiological Dysglycemic Peptide Pancreastatin Is a Novel Risk Factor for Cardiometabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BMH-21 | Johns Hopkins Medicine [hopkinsmedicine.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ARC-21 (Gastrointestinal Cancer) | Clinical Trials at Duke [dukehealth.org]

- 8. TRIM21 - A potential novel therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amplification of IL-21 signalling pathway through Bruton's tyrosine kinase in human B cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Impact of DB21 on Cancer Cell Signaling Pathways

Initial Assessment and Search for "DB21"

Following a comprehensive search of publicly available scientific literature and databases, the specific compound, drug, or molecule designated as "DB21" in the context of cancer research could not be identified. Extensive queries for "DB21" in conjunction with terms such as "cancer cell signaling," "mechanism of action," "clinical trials," and "drug development" did not yield any specific information pertaining to a molecule with this identifier.

This suggests that "DB21" may be an internal, proprietary code name for a compound that has not yet been disclosed in public forums, a novel agent with limited published data, or a potential misnomer. Without a clear identification of "DB21," it is not possible to provide a detailed and accurate technical guide on its specific impact on cancer cell signaling pathways.

A General Overview of Targeted Cancer Therapies and Signaling Pathways

While information on "DB21" is unavailable, it is pertinent to discuss the broader landscape of targeted cancer therapies that modulate cell signaling pathways. Modern oncology research focuses on identifying and targeting specific molecules that drive cancer cell growth, proliferation, and survival. These molecules are often components of complex signaling pathways that become dysregulated in cancer.

Key signaling pathways frequently implicated in cancer include:

-

The PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for drug development.

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway plays a crucial role in transmitting signals from cell surface receptors to the nucleus, thereby controlling gene expression and cell cycle progression. Mutations in genes of this pathway are frequent in various cancers.

-

The p21-Activated Kinase (PAK) Family: PAKs are key regulators of the cytoskeleton, cell motility, and survival signaling. Their overexpression or hyperactivation is linked to tumor progression and therapeutic resistance in several cancers.[1][2]

Targeted therapies are designed to interfere with specific components of these pathways. For instance, kinase inhibitors can block the activity of enzymes like PI3K, Akt, mTOR, MEK, ERK, and PAKs, thereby inhibiting downstream signaling and suppressing cancer cell growth.

Experimental Protocols for Characterizing Novel Cancer Therapeutics

To assess the impact of a novel compound, such as the hypothetical "DB21," on cancer cell signaling pathways, a series of well-established experimental protocols would be employed. These methodologies are crucial for elucidating the mechanism of action and determining the therapeutic potential of a new drug candidate.

Table 1: Key Experiments for Characterizing a Novel Cancer Therapeutic

| Experiment | Purpose | Typical Methodologies |

| Cell Viability and Proliferation Assays | To determine the cytotoxic and anti-proliferative effects of the compound on cancer cells. | MTT assay, MTS assay, CellTiter-Glo® Luminescent Cell Viability Assay, BrdU incorporation assay, Ki-67 staining. |

| Apoptosis Assays | To investigate if the compound induces programmed cell death (apoptosis). | Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, Caspase-3/7 activity assays, PARP cleavage analysis by Western blot. |

| Western Blotting | To analyze the expression and phosphorylation status of key proteins in signaling pathways. | SDS-PAGE, immunoblotting with specific antibodies against total and phosphorylated forms of proteins (e.g., Akt, ERK, mTOR). |

| Kinase Assays | To directly measure the inhibitory effect of the compound on specific kinase enzymes. | In vitro kinase assays using purified enzymes and substrates, cellular thermal shift assays (CETSA). |

| Cell Cycle Analysis | To determine if the compound causes cell cycle arrest at specific phases. | Propidium Iodide (PI) staining of DNA followed by flow cytometry. |

| In Vivo Tumor Xenograft Studies | To evaluate the anti-tumor efficacy of the compound in a living organism. | Implantation of human cancer cells into immunodeficient mice, followed by treatment with the compound and monitoring of tumor growth. |

Visualizing Signaling Pathways and Experimental Workflows

Diagrams are essential for illustrating the complex interactions within signaling pathways and for outlining experimental procedures. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

A hypothetical model of DB21 targeting the PI3K and MEK signaling pathways.

A generalized experimental workflow for in vitro evaluation of a novel compound.

While the identity of "DB21" remains elusive from public records, the framework for evaluating such a novel therapeutic is well-established. The process involves a multi-faceted approach, beginning with in vitro assays to determine its effect on cancer cell viability and signaling pathways, and progressing to in vivo models to assess its anti-tumor efficacy and safety.

For researchers, scientists, and drug development professionals, the key takeaway is the systematic process of drug discovery and characterization. Should information on "DB21" become publicly available, the experimental and analytical methodologies outlined in this guide would be directly applicable to understanding its impact on cancer cell biology. We recommend that the user provide an alternative, publicly known compound for a detailed technical guide that can be fully substantiated with available data.

References

A Technical Guide to Basic Functional Assays for Determining the Biological Activity of DB21, a Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential biochemical and cell-based functional assays required to characterize the activity of a novel drug candidate, designated DB21. For the purpose of this document, DB21 is a hypothetical small molecule inhibitor targeting MEK1, a key kinase in the MAPK/ERK signaling pathway. The methodologies and principles outlined herein serve as a foundational framework for the initial assessment of novel kinase inhibitors.

Biochemical Assays: Direct Target Interaction

Biochemical assays are fundamental for confirming the direct interaction of DB21 with its intended target, MEK1, in a purified, cell-free system. These assays are crucial for determining inhibitory potency and understanding the mechanism of action.[1][2][3]

In Vitro Kinase Activity Assay

This assay directly measures the ability of DB21 to inhibit the enzymatic activity of MEK1. A common method is a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.[3]

Experimental Protocol: MEK1 Kinase-Glo® Assay

-

Reagents and Materials: Recombinant active MEK1 enzyme, inactive ERK2 substrate, ATP, Kinase-Glo® Luminescence Reagent, assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), 384-well white assay plates.

-

Compound Preparation: Prepare a 10-point serial dilution of DB21 in DMSO, starting from 10 mM. Further dilute in assay buffer to achieve the desired final concentrations (e.g., 100 µM to 1 nM).

-

Assay Procedure:

-

Add 2 µL of diluted DB21 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing recombinant MEK1 enzyme and its substrate, inactive ERK2, to each well.

-

Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding 4 µL of ATP solution (final concentration typically at the Km value for MEK1).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent.

-

Incubate for 10 minutes in the dark.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Luminescence is inversely proportional to MEK1 activity. Calculate the percent inhibition for each DB21 concentration relative to DMSO controls. Plot the data and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Target Binding Assay

To complement activity data, a binding assay confirms direct physical interaction between DB21 and the MEK1 protein. Surface Plasmon Resonance (SPR) is a label-free technique used to measure binding kinetics.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Reagents and Materials: Recombinant MEK1 protein, SPR sensor chip (e.g., CM5), amine coupling kit, running buffer (e.g., HBS-EP+), DB21 compound series.

-

Immobilization: Immobilize recombinant MEK1 onto the sensor chip surface via amine coupling according to the manufacturer's protocol.

-

Binding Analysis:

-

Prepare a series of DB21 concentrations in running buffer.

-

Inject the DB21 solutions over the immobilized MEK1 surface at a constant flow rate.

-

Monitor the change in the SPR signal (measured in Response Units, RU) over time to observe association.

-

Inject running buffer alone to monitor the dissociation phase.

-

Regenerate the sensor surface between compound injections if necessary.

-

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kᴅ).

Data Summary: Biochemical Assays

| Assay Type | Parameter | Value (Hypothetical) |

| Kinase Activity Assay | IC₅₀ | 15 nM |

| Surface Plasmon Resonance | Kᴅ | 25 nM |

Cell-Based Assays: Cellular Target Engagement and Functional Outcomes

Cell-based assays are critical for confirming that DB21 can access its target in a physiological context and exert a functional effect on cellular signaling and viability.[4][5][6]

Target Engagement Assay

A Cellular Thermal Shift Assay (CETSA®) can be used to verify that DB21 binds to MEK1 within intact cells, leading to its thermal stabilization.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., A375, which has a BRAF V600E mutation leading to constitutive MEK activation) to ~80% confluency. Treat cells with DB21 (e.g., at 1 µM) or vehicle (DMSO) for 2 hours.

-

Thermal Challenge: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes.

-

Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate soluble proteins from aggregated proteins by centrifugation.

-

Detection: Analyze the amount of soluble MEK1 remaining in the supernatant at each temperature using Western blotting or an ELISA.

-

Data Analysis: Plot the amount of soluble MEK1 as a function of temperature for both DB21-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the DB21-treated sample indicates target engagement.

Pathway Modulation Assay

To confirm that DB21 inhibits the MAPK/ERK pathway, measure the phosphorylation of ERK (p-ERK), the direct downstream substrate of MEK1.

Experimental Protocol: Western Blot for p-ERK

-

Cell Treatment: Seed A375 cells and allow them to adhere overnight. Treat the cells with a dose-response of DB21 (e.g., 1 nM to 10 µM) for 2 hours.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST.

-

Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total ERK (t-ERK) and a loading control (e.g., GAPDH).

-

-

Data Analysis: Quantify the band intensities. Normalize the p-ERK signal to the t-ERK signal. Calculate the concentration of DB21 required to inhibit p-ERK levels by 50% (IC₅₀).

Cell Viability Assay

This assay determines the effect of DB21-mediated pathway inhibition on cell proliferation and survival.

Experimental Protocol: CellTiter-Glo® Viability Assay

-

Cell Seeding: Seed A375 cells in a 96-well clear-bottom white plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of DB21 for 72 hours.

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well in an amount equal to the culture medium volume.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Analysis: Measure luminescence with a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Calculate the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Data Summary: Cell-Based Assays

| Assay Type | Cell Line | Parameter | Value (Hypothetical) |

| Pathway Modulation (p-ERK) | A375 | IC₅₀ | 20 nM |

| Cell Viability | A375 | GI₅₀ | 50 nM |

Visualizations: Pathways and Workflows

Diagrams created using Graphviz to illustrate key processes.

Caption: Inhibition of the MAPK/ERK pathway by DB21 at the MEK1 node.

Caption: Workflow for the in vitro MEK1 biochemical activity assay.

Caption: Workflow for assessing pathway inhibition via Western blot.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 4. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]

Methodological & Application

Application Notes and Protocols for DB21, a Galectin-1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

DB21 is a peptidomimetic conjugated with dibenzofuran that functions as an allosteric inhibitor of Galectin-1 (Gal-1).[1][2] By binding to a site distinct from the carbohydrate recognition domain, DB21 modulates Gal-1 activity, making it a valuable tool for studying the roles of Gal-1 in various biological processes, particularly in oncology. Galectin-1 is a beta-galactoside-binding lectin implicated in tumor progression, angiogenesis, and immune evasion.[3][4] DB21 has been shown to inhibit the binding of Gal-1 to cell surface glycans, thereby impeding angiogenesis and tumor growth in preclinical models of melanoma, lung adenocarcinoma, and ovarian cancer.[1][2] These application notes provide detailed protocols for utilizing DB21 in key in vitro assays to assess its biological activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for DB21.

| Parameter | Value | Reference |

| IC50 | 3 µM | [2] |

| Description | Allosteric inhibitor of Galectin-1 binding to cell surface glycans | [1][2] |

| Molecular Formula | C83H132N18O17 | |

| Molecular Weight | 1654.05 g/mol | |

| Solubility | 10 mg/mL in DMSO |

Signaling Pathway

Galectin-1 exerts its effects through various signaling pathways. A key pathway involves its interaction with Ras, leading to the activation of the Raf/MEK/ERK (MAPK) cascade, which promotes cell proliferation, survival, and differentiation. DB21, by allosterically inhibiting Gal-1, is expected to disrupt this interaction and downstream signaling.

Caption: DB21 allosterically inhibits Galectin-1, preventing its interaction with cell surface glycans and subsequent activation of the Ras/Raf/MEK/ERK signaling pathway.

Experimental Protocols

The following are detailed protocols for common in vitro assays to evaluate the efficacy of DB21. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of DB21 on the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

-

DB21 (dissolved in DMSO)

-

Target cells (e.g., cancer cell lines known to express Galectin-1)

-

96-well cell culture plates

-

Complete cell culture medium

-

Serum-free cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of DB21 in serum-free medium. After 24 hours, remove the complete medium from the wells and replace it with 100 µL of the DB21 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value of DB21.

Caption: Workflow for the MTT cell viability assay to determine the effect of DB21.

Cell Migration and Invasion Assay (Transwell Assay)

This assay evaluates the effect of DB21 on the migratory and invasive potential of cells.[7][8]

Materials:

-

DB21 (dissolved in DMSO)

-

Target cells

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Protocol:

-

Insert Preparation (for Invasion Assay): Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium and coat the top of the Transwell inserts. Incubate at 37°C for at least 4 hours to allow the gel to solidify. For migration assays, this step is omitted.

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Assay Setup: Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Cell Seeding and Treatment: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert. Add DB21 at various concentrations to the upper chamber. Include a vehicle control.

-

Incubation: Incubate the plate for 12-48 hours at 37°C in a 5% CO2 incubator.

-

Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with Crystal Violet for 20 minutes.

-

Washing and Visualization: Wash the inserts with water to remove excess stain. Allow the inserts to air dry.

-

Cell Counting: Count the number of migrated/invaded cells in several random fields under a microscope.

-

Data Analysis: Quantify the results and compare the number of migrated/invaded cells in the DB21-treated groups to the control group.

Caption: Workflow for the Transwell cell migration and invasion assays with DB21.

Western Blotting for ERK Signaling Pathway

This protocol is to determine the effect of DB21 on the phosphorylation of ERK, a key downstream effector in the Galectin-1 signaling pathway.

Materials:

-

DB21 (dissolved in DMSO)

-

Target cells

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of DB21 for a specified time (e.g., 30 minutes to 24 hours). Include a vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature the protein samples by boiling with Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK and total-ERK (typically overnight at 4°C). Use an antibody against a housekeeping protein (GAPDH or β-actin) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities. Normalize the phospho-ERK signal to the total-ERK signal to determine the effect of DB21 on ERK phosphorylation.

Caption: Workflow for Western blotting to analyze the effect of DB21 on ERK signaling.

Conclusion

DB21 is a potent and specific allosteric inhibitor of Galectin-1, making it an invaluable research tool for investigating the multifaceted roles of Gal-1 in health and disease. The protocols provided here offer a framework for characterizing the in vitro effects of DB21 on cell viability, migration, invasion, and intracellular signaling. Adherence to these guidelines, with appropriate optimization, will enable researchers to effectively utilize DB21 in their studies and contribute to a deeper understanding of Galectin-1 biology and its potential as a therapeutic target.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. DB21, Galectin-1 Antagonist | Galectin | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. Immunosuppressive Roles of Galectin-1 in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Note: Evaluating the Anti-Angiogenic Potential of DB21 using a HUVEC Tube Formation Assay

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2][3] The ability to modulate angiogenesis is a key area of research in drug development, particularly for cancer therapies.[2][3][4] The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a well-established and widely used in vitro model to assess the pro- or anti-angiogenic potential of novel compounds.[1][5][6][7] This assay evaluates the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane-like substrate, such as Matrigel®.[6][7] This application note provides a detailed protocol for utilizing the HUVEC tube formation assay to characterize the anti-angiogenic effects of a novel small molecule inhibitor, DB21.

Principle of the Assay

When cultured on a gel matrix of basement membrane components, endothelial cells will rapidly align and form a network of interconnected tubes, mimicking the later stages of angiogenesis.[1][5] The extent of tube formation, which can be quantified by measuring parameters such as tube length, number of branch points, and total network area, serves as an indicator of angiogenic activity.[6] Compounds that inhibit this process are considered potential anti-angiogenic agents.[5][8] This protocol details the steps for preparing HUVECs, coating plates with Matrigel®, treating the cells with DB21, and quantifying the resulting tube formation.

Materials and Equipment

Materials:

-

Primary Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium-2 (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Growth factor-reduced Matrigel® Basement Membrane Matrix

-

DB21 (or other test compounds)

-

Vehicle control (e.g., DMSO)

-

Calcein AM

Equipment:

-

Laminar flow biological safety cabinet

-

CO₂ incubator (37°C, 5% CO₂)

-

96-well flat-bottom tissue culture plates

-

Inverted microscope with fluorescence capabilities

-

Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

-

Pipettes and sterile, pre-chilled pipette tips

-

Hemocytometer or automated cell counter

-

Centrifuge

-

Water bath

Experimental Protocols

I. HUVEC Cell Culture

-

Culture HUVECs in T-75 flasks coated with 0.1% gelatin using EGM-2 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage the cells when they reach 80-90% confluency. For the tube formation assay, use HUVECs between passages 3 and 6.

II. Preparation of Matrigel®-Coated Plates

-

Thaw the growth factor-reduced Matrigel® overnight at 4°C.[1][9]

-

Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.[1][9]

-

Working on ice, add 50 µL of thawed Matrigel® to each well of the pre-chilled 96-well plate.[1][9]

-

Ensure the Matrigel® is evenly distributed across the bottom of each well by gently swirling the plate. Avoid introducing air bubbles.[9][10]

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.[10]

III. HUVEC Seeding and Treatment with DB21

-

Harvest HUVECs using Trypsin-EDTA and neutralize with a medium containing FBS.

-

Centrifuge the cell suspension at 200 x g for 5 minutes and resuspend the cell pellet in EGM-2 with a reduced serum concentration (e.g., 2% FBS).

-

Count the cells and adjust the concentration to 2 x 10⁵ cells/mL.

-

Prepare serial dilutions of DB21 in the reduced-serum EGM-2 medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest DB21 concentration).

-

Add 100 µL of the HUVEC suspension (2 x 10⁴ cells) to each Matrigel®-coated well.[1]

-

Immediately add 100 µL of the appropriate DB21 dilution or vehicle control to the respective wells. The final volume in each well will be 200 µL.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours. Monitor tube formation periodically under a microscope.

IV. Visualization and Quantification of Tube Formation

-

After the incubation period, carefully remove the culture medium from the wells without disturbing the Matrigel® or the cell network.

-

Prepare a 2 µM Calcein AM solution in sterile PBS.

-

Add 100 µL of the Calcein AM solution to each well and incubate for 30 minutes at 37°C, protected from light.[5][6]

-

Gently wash the wells twice with 100 µL of PBS.

-

Capture images of the tube networks using a fluorescence microscope at 4x or 10x magnification.

-

Quantify the images using image analysis software. Key parameters to measure include:

-

Total tube length

-

Number of branch points (nodes)

-

Total network area

-

Data Presentation

The following tables represent hypothetical data demonstrating the dose-dependent inhibitory effect of DB21 on HUVEC tube formation.

Table 1: Effect of DB21 on HUVEC Tube Formation Parameters

| Treatment | Total Tube Length (µm) | Number of Branch Points | Total Network Area (µm²) |

| Vehicle Control (DMSO) | 12,540 ± 850 | 112 ± 15 | 1,850,000 ± 120,000 |

| DB21 (1 µM) | 9,870 ± 720 | 85 ± 12 | 1,430,000 ± 98,000 |

| DB21 (5 µM) | 5,430 ± 480 | 42 ± 8 | 780,000 ± 65,000 |

| DB21 (10 µM) | 2,150 ± 210 | 15 ± 4 | 310,000 ± 32,000 |

| DB21 (25 µM) | 870 ± 95 | 3 ± 2 | 125,000 ± 15,000 |

Table 2: Percentage Inhibition of HUVEC Tube Formation by DB21

| DB21 Concentration (µM) | Inhibition of Tube Length (%) | Inhibition of Branch Points (%) | Inhibition of Network Area (%) |

| 1 | 21.3 | 24.1 | 22.7 |

| 5 | 56.7 | 62.5 | 57.8 |

| 10 | 82.9 | 86.6 | 83.2 |

| 25 | 93.1 | 97.3 | 93.2 |

Visualizations

Experimental Workflow

Caption: Workflow for HUVEC Tube Formation Assay with DB21.

Proposed Signaling Pathway for DB21 Action

Based on common anti-angiogenic mechanisms, DB21 is hypothesized to inhibit the VEGF signaling pathway, a key regulator of angiogenesis.[2][4][11]

Caption: Hypothesized inhibition of the VEGF signaling pathway by DB21.

Discussion and Conclusion

The data presented in this application note demonstrate that DB21 effectively inhibits HUVEC tube formation in a dose-dependent manner. Significant reductions in total tube length, the number of branch points, and the total network area were observed with increasing concentrations of DB21. These results suggest that DB21 possesses potent anti-angiogenic properties in vitro.